![molecular formula C9H8IN3O4 B14380677 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with a hydroxy group, an iodine atom, and a carbamoylhydrazinylidene moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid typically involves multi-step organic reactions One common method starts with the iodination of 4-hydroxybenzoic acid to introduce the iodine atom at the 5-position This is followed by the formation of the carbamoylhydrazinylidene moiety through a condensation reaction with carbamoylhydrazine under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoylhydrazinylidene moiety can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (RSH)
Major Products Formed
Oxidation: Formation of 4-hydroxy-5-iodobenzoic acid derivatives with carbonyl groups.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azido or thiol-substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The hydroxy and iodine groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The carbamoylhydrazinylidene moiety can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes and altering biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the iodine and carbamoylhydrazinylidene moieties, making it less reactive in certain chemical reactions.
5-Iodo-2-hydroxybenzoic acid: Similar structure but lacks the carbamoylhydrazinylidene moiety, limiting its applications in biochemical studies.
Carbamoylhydrazine: Contains the carbamoylhydrazinylidene moiety but lacks the benzoic acid core, reducing its versatility in organic synthesis.
Uniqueness
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research. Its structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C9H8IN3O4 |
|---|---|
Poids moléculaire |
349.08 g/mol |
Nom IUPAC |
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C9H8IN3O4/c10-6-2-4(8(15)16)1-5(7(6)14)3-12-13-9(11)17/h1-3,14H,(H,15,16)(H3,11,13,17)/b12-3+ |
Clé InChI |
XNPOCPLUPJPPAS-KGVSQERTSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1/C=N/NC(=O)N)O)I)C(=O)O |
SMILES canonique |
C1=C(C=C(C(=C1C=NNC(=O)N)O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



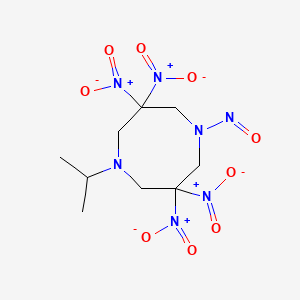

![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
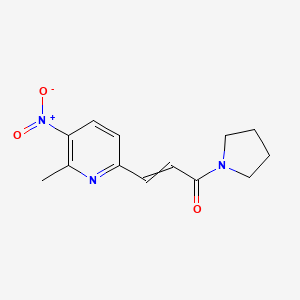

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
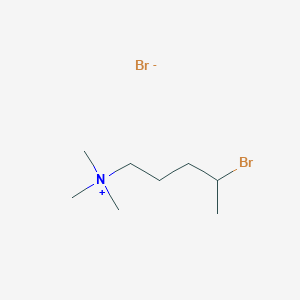
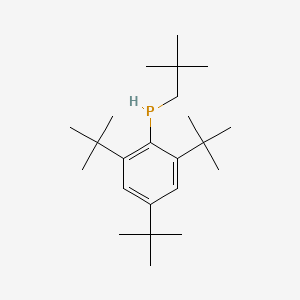

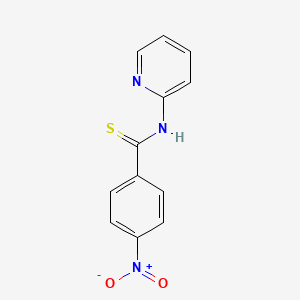
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)

